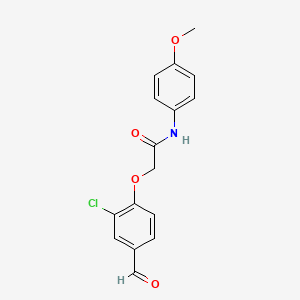
4-(Brommethyl)pyridazin-Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated pyridazine derivatives is a topic of interest due to their potential applications in pharmacology and materials science. For instance, the synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine is reported to be safe and efficient, starting from commercially available diaminomaleonitrile . The regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using Suzuki cross-coupling reactions is another example of synthesizing pyridazine derivatives, which are useful in pharmacology . These methods could potentially be adapted for the synthesis of 4-(Bromomethyl)pyridazine hydrobromide.
Molecular Structure Analysis
The molecular structure of brominated pyridazine derivatives is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. For example, the study on (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide discusses the characterization of the compound using various spectroscopic techniques and computational methods, which could be relevant for understanding the structure of 4-(Bromomethyl)pyridazine hydrobromide .
Chemical Reactions Analysis
Brominated pyridazine compounds are known to undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions , and cross-coupling reactions . These reactions are crucial for the functionalization of the pyridazine core and the introduction of different substituents, which can lead to a wide range of derivatives with diverse properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridazine derivatives are influenced by the nature of the substituents and the overall molecular structure. The papers provided do not directly discuss the properties of 4-(Bromomethyl)pyridazine hydrobromide, but they do provide insights into the properties of related compounds. For example, the formation of stable S…N2-(N=N) bound chains in bis-derivatives of [1,2,5]thiadiazolo[3,4-d]pyridines suggests interesting liquid crystalline properties . The reactivity of these compounds with various nucleophiles and their ability to form complex structures through reactions like Suzuki cross-coupling are also indicative of their versatile chemical behavior.
Wissenschaftliche Forschungsanwendungen
Herstellung von Diaminen
4-(Brommethyl)pyridazin-Hydrobromid ist ein substituiertes Pyridin, das mit 1,2-Ethandiamin und 1,3-Propanddiamin reagieren kann, um die entsprechenden Diamine zu bilden . Diese Diamine können in einer Vielzahl von Anwendungen verwendet werden, einschließlich der Synthese von Polymeren, Pharmazeutika und anderen organischen Verbindungen.
Synthese von Uridin-Derivaten
Diese Verbindung kann bei der Herstellung von 3-(4-Pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridin verwendet werden . Uridin-Derivate haben potenzielle Anwendungen im Bereich der pharmazeutischen Chemie, insbesondere bei der Entwicklung von antiviralen und krebshemmenden Medikamenten.
Synthese von Thymin-Derivaten
This compound kann auch zur Herstellung von 3-(4-Pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidin verwendet werden . Thymin-Derivate sind wichtig bei der Untersuchung der DNA-Replikations- und -Reparaturmechanismen und können auch bei der Entwicklung von antiviralen und krebshemmenden Medikamenten verwendet werden.
Herstellung von quartären Ammoniumverbindungen
Diese Verbindung kann zur Synthese von 1,4-Bis(N-hexyl-4-pyridinium)butadien-Diperchlorat verwendet werden . Quartäre Ammoniumverbindungen haben eine breite Palette von Anwendungen, beispielsweise als Phasentransferkatalysatoren, Desinfektionsmittel und Weichmacher.
Synthese von Benzoxazin-Derivaten
This compound kann bei der Herstellung verschiedener Benzoxazin-Derivate verwendet werden . Diese Verbindungen haben potenzielle Anwendungen im Bereich der pharmazeutischen Chemie, insbesondere bei der Entwicklung von Medikamenten zur Behandlung von neurologischen Erkrankungen.
Ausgangsstoff in der organischen Synthese
Aufgrund seiner Reaktivität kann this compound als Ausgangsstoff bei der Synthese einer Vielzahl organischer Verbindungen dienen . Dies macht es zu einem wertvollen Werkzeug im Bereich der organischen Synthese.
Safety and Hazards
4-(Bromomethyl)pyridazine hydrobromide is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding inhalation and contact with skin or eyes, and using protective clothing and eye protection . In case of contact, immediate medical attention is required .
Wirkmechanismus
Target of Action
It is known that this compound is a substituted pyridine , which suggests it may interact with biological targets that have affinity for pyridine derivatives.
Mode of Action
It is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . This suggests that it may act as a brominating agent, introducing a bromine atom into other molecules during chemical reactions.
Action Environment
It is known that the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
4-(Bromomethyl)pyridazine hydrobromide plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds like 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the bromomethyl group, which can act as a reactive site for nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures.
Cellular Effects
The effects of 4-(Bromomethyl)pyridazine hydrobromide on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 4-(Bromomethyl)pyridazine hydrobromide can modulate the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, its impact on gene expression can result in the upregulation or downregulation of target genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)pyridazine hydrobromide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)pyridazine hydrobromide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to 4-(Bromomethyl)pyridazine hydrobromide in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)pyridazine hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the threshold effects and toxicology of 4-(Bromomethyl)pyridazine hydrobromide is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-(Bromomethyl)pyridazine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its interaction with specific enzymes can result in the formation of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of 4-(Bromomethyl)pyridazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and potential effects on target tissues .
Subcellular Localization
4-(Bromomethyl)pyridazine hydrobromide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions .
Eigenschaften
IUPAC Name |
4-(bromomethyl)pyridazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXLNUIWSFULRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

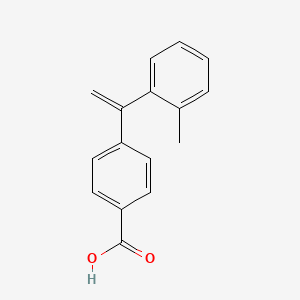
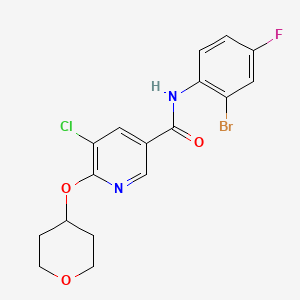

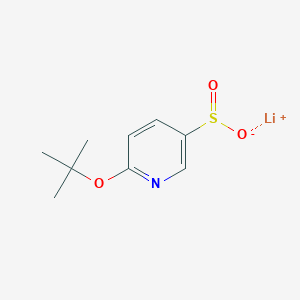
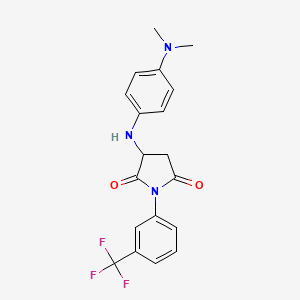
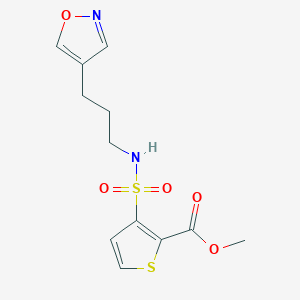
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)
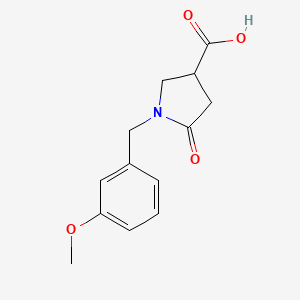
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)
